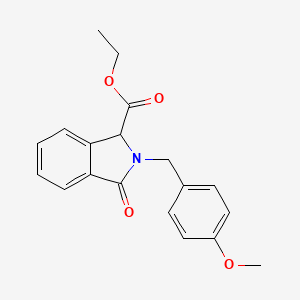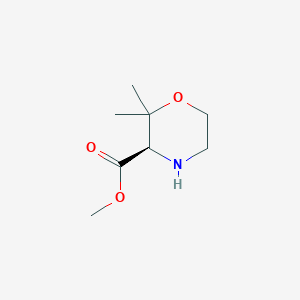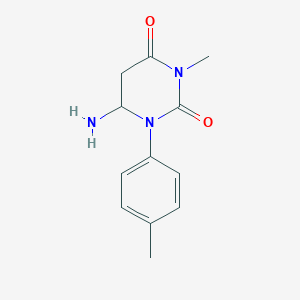
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an ethyl ester group, a 4-methoxybenzyl group, and a 3-oxoisoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, the initial step might involve the acylation of a benzene derivative to introduce the 4-methoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反応の分析
Types of Reactions
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
類似化合物との比較
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can be compared with other isoindoline derivatives such as:
- Ethyl 2-(4-hydroxybenzyl)-3-oxoisoindoline-1-carboxylate
- Ethyl 2-(4-chlorobenzyl)-3-oxoisoindoline-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the methoxy group in this compound may confer unique reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
ethyl 2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-3-24-19(22)17-15-6-4-5-7-16(15)18(21)20(17)12-13-8-10-14(23-2)11-9-13/h4-11,17H,3,12H2,1-2H3 |
InChIキー |
HCJURNQZDUDIOC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)



![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)

![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
